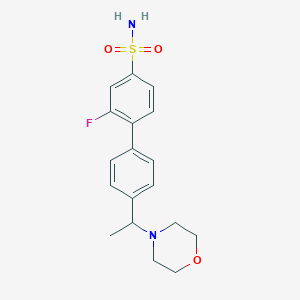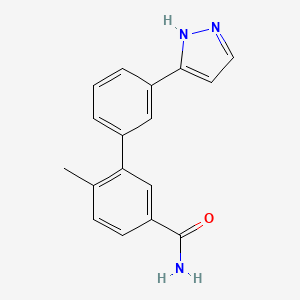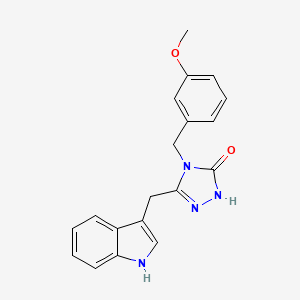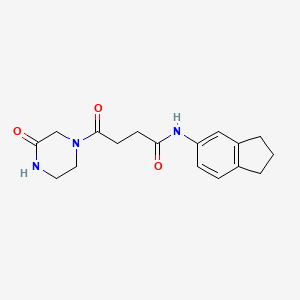
2-fluoro-4'-(1-morpholin-4-ylethyl)biphenyl-4-sulfonamide
Übersicht
Beschreibung
2-fluoro-4'-(1-morpholin-4-ylethyl)biphenyl-4-sulfonamide, also known as FH535, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
2-fluoro-4'-(1-morpholin-4-ylethyl)biphenyl-4-sulfonamide acts as a dual inhibitor of the Wnt/β-catenin signaling pathway by targeting two key components of the pathway, namely, TCF/LEF transcription factors and HDACs. It binds to the DNA-binding domain of TCF/LEF transcription factors, preventing their interaction with β-catenin and thus inhibiting the transcription of Wnt target genes. It also inhibits the activity of HDACs, which are known to promote the expression of Wnt target genes.
Biochemical and Physiological Effects:
2-fluoro-4'-(1-morpholin-4-ylethyl)biphenyl-4-sulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and liver cancer cells, both in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (formation of new blood vessels) in cancer cells. In addition, 2-fluoro-4'-(1-morpholin-4-ylethyl)biphenyl-4-sulfonamide has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and stroke. It also has cardioprotective effects and has been shown to reduce myocardial infarct size in animal models of ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-fluoro-4'-(1-morpholin-4-ylethyl)biphenyl-4-sulfonamide in lab experiments is its specificity for the Wnt/β-catenin signaling pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-fluoro-4'-(1-morpholin-4-ylethyl)biphenyl-4-sulfonamide. One direction is to explore its potential therapeutic applications in other diseases, such as inflammatory bowel disease and osteoporosis, which have also been linked to dysregulation of the Wnt/β-catenin signaling pathway. Another direction is to develop more potent and water-soluble analogs of 2-fluoro-4'-(1-morpholin-4-ylethyl)biphenyl-4-sulfonamide for improved efficacy in lab experiments and potential clinical use. Finally, further studies are needed to elucidate the precise mechanisms of action of 2-fluoro-4'-(1-morpholin-4-ylethyl)biphenyl-4-sulfonamide and its downstream effects on cellular processes.
Wissenschaftliche Forschungsanwendungen
2-fluoro-4'-(1-morpholin-4-ylethyl)biphenyl-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in the pathogenesis of several diseases, making it an attractive target for drug development.
Eigenschaften
IUPAC Name |
3-fluoro-4-[4-(1-morpholin-4-ylethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-13(21-8-10-24-11-9-21)14-2-4-15(5-3-14)17-7-6-16(12-18(17)19)25(20,22)23/h2-7,12-13H,8-11H2,1H3,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKREDDKKROAHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=C(C=C(C=C2)S(=O)(=O)N)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1-benzoylpiperidin-4-yl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B4260914.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide](/img/structure/B4260922.png)
![4-{3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B4260929.png)
![N-(3-{[2-(diethylamino)-2-(2-furyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B4260954.png)
![7-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B4260964.png)
![N-(1,1-dimethyl-2-morpholin-4-ylethyl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4260987.png)

![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-furamide](/img/structure/B4261009.png)
![4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile](/img/structure/B4261012.png)
![5-hydroxy-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B4261018.png)
![2-(3-ethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4261024.png)


![5-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-yl]-3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B4261046.png)